molecular formula C7H12O2 B3247531 (1S,2R)-2-propylcyclopropanecarboxylic acid CAS No. 1821758-03-5

(1S,2R)-2-propylcyclopropanecarboxylic acid

Cat. No. B3247531
CAS RN: 1821758-03-5
M. Wt: 128.17 g/mol
InChI Key: VGXKFXUFNJJDGP-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “(1S,2R)-2-propylcyclopropanecarboxylic acid” belong to a class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) attached to a cyclopropane ring, which is a three-membered carbon ring. The “(1S,2R)” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms.


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. X-ray crystallography can also be used to determine the absolute configuration of the stereocenters .


Chemical Reactions Analysis

The chemical reactions of carboxylic acids are well-studied. They can undergo reactions like esterification, amide formation, and decarboxylation. The specific reactions of “(1S,2R)-2-propylcyclopropanecarboxylic acid” would depend on the reaction conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(1S,2R)-2-propylcyclopropanecarboxylic acid” would depend on its structure. Carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. In general, carboxylic acids can cause skin and eye irritation, and should be handled with care .

Future Directions

The future directions in the study of a compound like “(1S,2R)-2-propylcyclopropanecarboxylic acid” could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient synthesis methods .

properties

IUPAC Name

(1S,2R)-2-propylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKFXUFNJJDGP-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-propylcyclopropanecarboxylic acid

CAS RN

1821758-03-5
Record name (1S,2R)-2-Propylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-propylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-propylcyclopropanecarboxylic acid
Reactant of Route 3
(1S,2R)-2-propylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(1S,2R)-2-propylcyclopropanecarboxylic acid
Reactant of Route 5
(1S,2R)-2-propylcyclopropanecarboxylic acid
Reactant of Route 6
(1S,2R)-2-propylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.